Ketone-Linked Scaffold Advantage Over Hydroxyl-Containing α4β2-nAChR Partial Agonists
The classical isoxazolylpyridine ether lead series (exemplified by hydroxyl-containing structure 4) carries a metabolically liable hydroxyl side chain that limits druggability. The ketone carbonyl present in (5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone replaces this hydroxyl, and the peer-reviewed SAR study demonstrates that deletion or replacement of the hydroxyl group maintains α4β2-nAChR binding potency and functional selectivity while conferring antidepressant-like activity in vivo [1]. Although direct biochemical data for this exact compound are not publicly disclosed, the class-level inference is that the ketone congener eliminates the primary metabolic soft spot without sacrificing target engagement.
| Evidence Dimension | Metabolic liability (hydroxyl vs. ketone replacement) |
|---|---|
| Target Compound Data | Ketone carbonyl replaces hydroxyl (exact Ki, IC50, and metabolic stability data not publicly reported for this CAS number) |
| Comparator Or Baseline | Hydroxyl-containing isoxazolylpyridine ether “structure 4” (exact structure not disclosed in abstract; described as starting scaffold in Yu et al. 2012) |
| Quantified Difference | Not quantifiable for this specific compound; class-level observation that hydroxyl deletion/replacement maintains potency and selectivity |
| Conditions | SAR exploration in J Med Chem 2012; [3H]epibatidine binding and 86Rb+ flux assays; mouse forced swim test for behavioral activity |
Why This Matters
Procurement of the ketone congener reduces risk of metabolic inactivation compared to hydroxyl-containing alternatives, a critical consideration for in vivo pharmacological studies.
- [1] Yu LF, Eaton JB, Fedolak A, Zhang HK, Hanania T, Brunner D, Lukas RJ, Kozikowski AP. Discovery of highly potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists containing an isoxazolylpyridine ether scaffold that demonstrate antidepressant-like activity. Part II. J Med Chem. 2012;55(22):9998-10009. View Source
